molecular formula C11H11NO3 B12441259 3-Amino-3-(1-benzofuran-2-YL)propanoic acid

3-Amino-3-(1-benzofuran-2-YL)propanoic acid

Cat. No.: B12441259
M. Wt: 205.21 g/mol
InChI Key: HWTGIYWDRQTQIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with amino acids under specific conditions. For instance, the reaction of 2-benzofuranpropanoic acid with ammonia or amines can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

3-Amino-3-(1-benzofuran-2-YL)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-3-(1-benzofuran-2-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer and infections.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The amino group can also form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

3-Amino-3-(1-benzofuran-2-YL)propanoic acid can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-amino-3-(1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)

InChI Key

HWTGIYWDRQTQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N

Origin of Product

United States

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